5-[2-(Bromomethyl)butyl]-1,3-thiazole
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Overview
Description
5-[2-(Bromomethyl)butyl]-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with a bromomethyl group and a butyl chain. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Bromomethyl)butyl]-1,3-thiazole typically involves the reaction of a thiazole derivative with a bromomethyl butyl precursor. One common method is the nucleophilic substitution reaction where a thiazole compound reacts with a bromomethyl butyl halide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[2-(Bromomethyl)butyl]-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of thiazole derivatives with various functional groups.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of 5-[2-(Methyl)butyl]-1,3-thiazole.
Scientific Research Applications
5-[2-(Bromomethyl)butyl]-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of materials with specific properties, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 5-[2-(Bromomethyl)butyl]-1,3-thiazole involves its interaction with molecular targets in biological systems. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of specific biochemical pathways. The thiazole ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-(Bromomethyl)-2-tert-butyl-1,3-thiazole
- 5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol
Comparison
5-[2-(Bromomethyl)butyl]-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C8H12BrNS |
---|---|
Molecular Weight |
234.16 g/mol |
IUPAC Name |
5-[2-(bromomethyl)butyl]-1,3-thiazole |
InChI |
InChI=1S/C8H12BrNS/c1-2-7(4-9)3-8-5-10-6-11-8/h5-7H,2-4H2,1H3 |
InChI Key |
DJGVUUGILDIQDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CN=CS1)CBr |
Origin of Product |
United States |
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